

"biological activity of novel 1,2,4-oxadiazolidine-3,5-dione compounds"

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Compound of Interest

Compound Name: 1,2,4-Oxadiazolidine-3,5-dione

Cat. No.: B1296409

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An In-Depth Technical Guide to the Biological Activity of Novel **1,2,4-Oxadiazolidine-3,5-dione** Compounds

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and known biological activities of compounds featuring the **1,2,4-oxadiazolidine-3,5-dione** core. This heterocyclic scaffold has emerged as a promising template in medicinal chemistry, demonstrating significant potential in metabolic diseases and inflammatory processes. This document details the key findings, presents quantitative data in structured tables, outlines detailed experimental protocols, and uses visualizations to clarify complex pathways and workflows.

Introduction

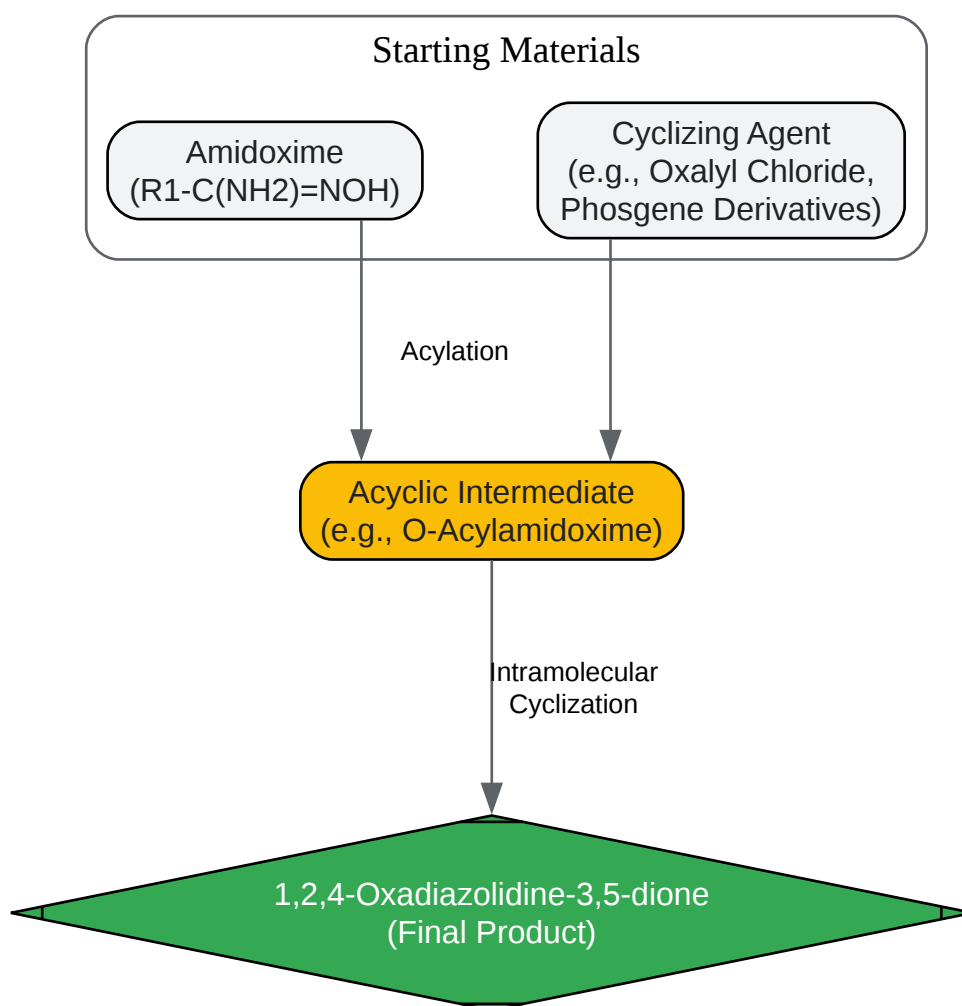
The **1,2,4-oxadiazolidine-3,5-dione** is a five-membered heterocyclic ring system containing one oxygen and two nitrogen atoms, with two carbonyl groups at positions 3 and 5. It is a saturated analog of the well-known aromatic 1,2,4-oxadiazole ring, a scaffold present in numerous biologically active molecules and a recognized bioisostere for amide and ester functionalities. The unique structural and electronic properties of the **1,2,4-oxadiazolidine-3,5-dione** core have positioned it as a valuable scaffold in the design of novel therapeutic agents, particularly as enzyme inhibitors and modulators of cell signaling pathways.

Synthesis Methodology

The synthesis of the **1,2,4-oxadiazolidine-3,5-dione** ring, while not as extensively documented as its aromatic counterpart, is generally achieved through the cyclization of suitable precursors. A common strategy involves the reaction of O-acylamidoximes, which can be formed from the condensation of amidoximes with activated carboxylic acids or their equivalents.

General Synthesis Workflow

The following diagram illustrates a generalized pathway for the synthesis of the **1,2,4-oxadiazolidine-3,5-dione** core.



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Caption: General synthesis scheme for **1,2,4-oxadiazolidine-3,5-diones**.

Experimental Protocol: General Synthesis

- **Formation of Intermediate:** To a solution of a substituted amidoxime in an appropriate aprotic solvent (e.g., Dichloromethane, THF), a suitable cyclizing agent (such as a derivative of oxalic acid, like oxalyl chloride) and a non-nucleophilic base (e.g., triethylamine, pyridine) are added dropwise at a controlled temperature (typically 0 °C).
- **Reaction Monitoring:** The reaction mixture is stirred and allowed to warm to room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Cyclization:** The intermediate O-acylamidoxime undergoes spontaneous or base-catalyzed intramolecular cyclization to form the **1,2,4-oxadiazolidine-3,5-dione** ring. In some cases, heating may be required to facilitate the ring closure.
- **Work-up and Purification:** Upon completion, the reaction is quenched with water or a mild acid. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel or by recrystallization to yield the final compound.

Biological Activities

Research has identified two primary areas of biological activity for novel **1,2,4-oxadiazolidine-3,5-dione** compounds: antihyperglycemic effects and enzyme inhibition.

Antihyperglycemic Activity

A key therapeutic application for this scaffold is in the management of Type 2 diabetes mellitus. Studies have shown that a series of these compounds act as potent oral antihyperglycemic agents.^[1]

The antihyperglycemic effects of various **1,2,4-oxadiazolidine-3,5-dione** derivatives were evaluated in obese, insulin-resistant mouse models of Type 2 diabetes.^[1]

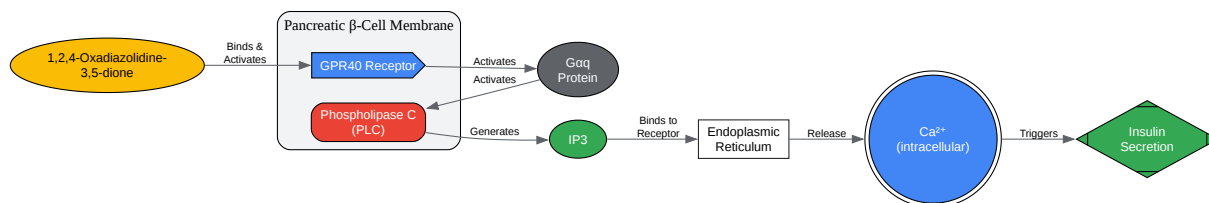
Compound Class	Animal Model	Oral Dose (mg/kg)	Effect on Plasma Glucose
Methoxy/Ethoxy-linked Oxazoles	db/db mouse	100	Normalized plasma glucose levels[1]
Methoxy/Ethoxy-linked Oxazoles	db/db mouse	20	Significant reduction in glucose levels[1]
Methoxy/Ethoxy-linked Oxazoles	ob/ob mouse	20	Normalized plasma glucose levels[1]
Trifluoromethoxy Analog	db/db mouse	5	Significant reduction in glucose levels[1]
Oxadiazole-tailed Derivatives	db/db & ob/ob mice	100	Normalized plasma glucose levels[1]

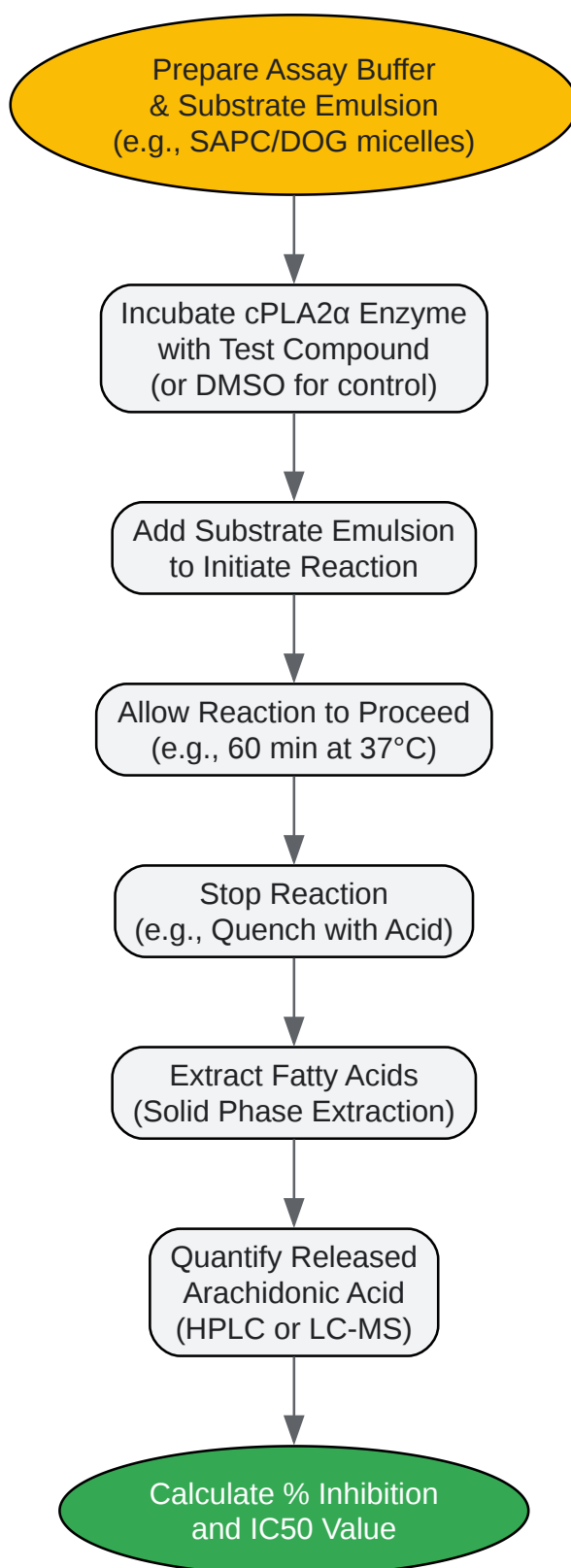
This protocol outlines the procedure for assessing the effect of a test compound on glucose tolerance in the db/db mouse model.

- **Animal Acclimatization:** Male db/db mice are acclimatized for at least one week with free access to standard chow and water.
- **Fasting:** Prior to the test, mice are fasted for 6-12 hours (e.g., overnight) with continuous access to water.[1][2]
- **Baseline Measurement (t=0):** A baseline blood sample is collected from the tail vein to measure initial plasma glucose levels using a glucometer.[1][2]
- **Compound Administration:** The test compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), is administered via oral gavage at the desired dose (e.g., 5, 20, or 100 mg/kg).[1] Control animals receive the vehicle only.
- **Glucose Challenge:** After a set period following compound administration (e.g., 30-60 minutes), a glucose solution is administered orally to all mice at a dose of 2 g/kg body weight.[2]

- Time-Course Blood Sampling: Blood samples are collected from the tail vein at multiple time points after the glucose challenge, typically at 30, 60, and 120 minutes.^[2]
- Data Analysis: Plasma glucose concentrations at each time point are measured. The data is plotted as plasma glucose concentration versus time, and the area under the curve (AUC) is calculated to determine the overall effect on glucose tolerance.

The antihyperglycemic activity of these compounds is potentially mediated through the activation of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is primarily expressed on pancreatic β -cells and its activation leads to glucose-stimulated insulin secretion.





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